3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline
Description
3-Fluoro-N-[1-(thiophen-2-yl)ethyl]aniline is a secondary amine characterized by a fluorine atom at the meta position of the aniline ring and a 1-(thiophen-2-yl)ethyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₂FNS, with a molecular weight of 221.29 g/mol .
Properties
Molecular Formula |
C12H12FNS |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-fluoro-N-(1-thiophen-2-ylethyl)aniline |
InChI |
InChI=1S/C12H12FNS/c1-9(12-6-3-7-15-12)14-11-5-2-4-10(13)8-11/h2-9,14H,1H3 |
InChI Key |
HKSRQZGKQKMXAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of 3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (iron, aluminum chloride) are employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-N-[1-(thiophen-2-yl)ethyl]aniline has potential applications across various scientific disciplines due to its unique combination of a fluorine atom and a thiophene group. It is a chemical compound with the molecular formula and a molar mass of approximately 221.29 g/mol.
Potential Applications
- Pharmaceuticals: It can serve as a building block in pharmaceutical research. Compounds containing fluorine and thiophene are known for medicinal chemistry, potentially acting as inhibitors or modulators in biological pathways.
- Chemistry: It is used as a building block in synthesizing complex organic molecules and materials.
- Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine: There is ongoing research exploring its potential as a therapeutic agent in various medical conditions.
- Industry: It is utilized in developing advanced materials, including organic semiconductors and light-emitting diodes.
Chemical Reactions
3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline can undergo several types of chemical reactions:
- Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring using reagents like halogens (chlorine, bromine) and catalysts (iron, aluminum chloride).
The major products formed from these reactions include sulfoxides, sulfones, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine and thiophene groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on the Aniline Ring :
- Fluorine (3-Fluoro): Electron-withdrawing, improves stability and bioavailability .
- Ethynyl (3-Ethynyl): Enables click chemistry modifications; used in polymer synthesis .
- Trifluoromethyl (3-CF₃): Increases lipophilicity and metabolic resistance .
- Methyl (3-Methyl or 2-Methyl): Electron-donating, reduces ring reactivity but increases steric bulk .
N-Substituent Variations: Thiophen-2-ylmethyl vs. 5-Methylthiophene: Methylation of the thiophene ring alters electronic properties and solubility .
Spectroscopic Challenges : Fluorinated aromatic compounds, such as 3-fluoro-N-(fluorophenyl)benzamides, exhibit complex ¹H NMR spectra due to overlapping coupling constants, complicating structural analysis . This suggests similar challenges for the target compound’s characterization.
Biological Activity
3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline is an organic compound with the molecular formula C12H12FNS and a molar mass of approximately 221.29 g/mol. This compound features a fluorine atom at the 3-position of the aniline ring and a thiophene moiety linked through a 1-(thiophen-2-yl)ethyl group. The unique structure combines both aromatic and heteroaromatic characteristics, making it of interest in medicinal chemistry and biological studies.
Chemical Structure
The chemical structure of 3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline can be represented as follows:
Biological Activity Overview
The biological activity of 3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline has not been extensively documented in the literature. However, its structural analogs often exhibit significant pharmacological properties, particularly in the fields of medicinal chemistry where compounds containing fluorine and thiophene groups are known to act as inhibitors or modulators in various biological pathways.
Potential Pharmacological Properties
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that 3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline may also possess such activity.
- Anticancer Potential : The presence of aromatic systems in its structure indicates potential interactions with biological macromolecules, which could lead to anticancer effects.
- Enzyme Inhibition : The compound's ability to interact with specific enzymes could suggest roles as enzyme inhibitors, similar to other thiophene-containing compounds.
Antimicrobial Studies
A study on structurally similar compounds, such as certain thiophene derivatives, reported significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL . This suggests that derivatives like 3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline could be explored for similar antimicrobial properties.
Enzyme Interaction Studies
Research into the interaction of thiophene derivatives with various enzymes has shown that modifications in the structure can lead to enhanced binding affinities and inhibition rates. For instance, compounds with dual functionalities have shown increased potency against specific targets like kinases, which are crucial in cancer therapy .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline | Fluorine and thiophene moieties | Potential antimicrobial and anticancer activity |
| 2-Alkylidene-2-Indolone derivatives | Alkyl substitutions | High antibacterial activity (MIC = 0.5 μg/mL) |
| N,N′-(6-(thiophen-2-yl)-1,3,5-triazine) | Thiophene ring | Inhibitory effects on specific kinases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
